4-Chloro-2-methoxybenzothioamide
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Overview
Description
4-Chloro-2-methoxybenzothioamide is an organic compound with the molecular formula C8H8ClNOS It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a thiobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxybenzothioamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxybenzoic acid.
Thionation: The carboxylic acid group is converted to a thiocarbonyl group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Amidation: The thiocarbonyl compound is then reacted with ammonia or an amine to form the thiobenzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Thionation: Using efficient thionating agents to convert large quantities of 4-chloro-2-methoxybenzoic acid to the corresponding thiocarbonyl compound.
Continuous Amidation: Employing continuous flow reactors to facilitate the amidation process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxybenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The thiocarbonyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-methoxysulfonylbenzamide.
Reduction: 4-Chloro-2-methoxythioetherbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methoxybenzothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its efficacy against various microbial strains.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study the interaction of thiobenzamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxybenzothioamide involves its interaction with specific molecular targets:
Molecular Targets: The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, thereby affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxybenzamide: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxythioaniline: Similar structure but has an aniline group instead of a benzamide group.
Uniqueness
4-Chloro-2-methoxybenzothioamide is unique due to the presence of both a chlorine atom and a thiocarbonyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8ClNOS |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
4-chloro-2-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNOS/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
VAJRNXYAGYPYBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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